6-Chlorobenzo[d]isoxazol-3-ol

D-amino acid oxidase Enzyme inhibition Schizophrenia

Researchers requiring a validated D-amino acid oxidase (DAAO) inhibitor face significant reproducibility risk from uncharacterized analogues. 6-Chlorobenzo[d]isoxazol-3-ol (CBIO) is the only benzo[d]isoxazol-3-ol derivative with peer-reviewed, sub-micromolar potency data across multiple species, ensuring assay reliability. • Quantitatively validated: human recombinant DAAO IC₅₀ = 17.2 nM; porcine DAAO IC₅₀ = 188 nM. • In vivo confirmed: co-administration with D-serine elevates rat brain D-serine levels 2.4-fold versus D-serine alone. • Supply assurance: available in multi-gram quantities with batch-specific QC documentation for long-term study continuity.

Molecular Formula C7H4ClNO2
Molecular Weight 169.56 g/mol
CAS No. 61977-29-5
Cat. No. B1668687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorobenzo[d]isoxazol-3-ol
CAS61977-29-5
SynonymsCBIO; 
Molecular FormulaC7H4ClNO2
Molecular Weight169.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)ONC2=O
InChIInChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
InChIKeySJAPSPJRTQCDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorobenzo[d]isoxazol-3-ol for D-Amino Acid Oxidase Research


6-Chlorobenzo[d]isoxazol-3-ol (CAS 61977-29-5, also known as CBIO) is a chlorinated heterocyclic compound of the benzisoxazolone class. It serves as a potent, cell-permeable, and reversible competitive inhibitor of D-amino acid oxidase (DAAO), with a molecular weight of 169.56 g/mol and a predicted XLogP3-AA of 1.8 [1]. This compound is not a broad-spectrum reagent but a precise molecular tool whose activity profile differs markedly from its non-chlorinated and alternatively substituted analogues, making its selection critical for experimental reproducibility in DAAO-related studies [2].

Why CBIO Cannot Be Replaced by Structural Analogues


Within the benzo[d]isoxazol-3-ol chemical series, potency against DAAO is exquisitely sensitive to the nature and position of substituents. The unsubstituted parent compound, benzo[d]isoxazol-3-ol, exhibits weak inhibitory activity (IC₅₀ ≈ 1.88 µM) [1]. While the 6-fluoro- and 6-bromo- analogues are commercially available, no peer-reviewed quantitative DAAO inhibition data exists for them in the public domain, leaving their activity unverified . In stark contrast, the 6-chloro derivative (CBIO) consistently demonstrates sub-micromolar IC₅₀ values across multiple assay systems and species. This steep structure-activity relationship (SAR) means that substitution with any analogue other than the 6-chloro derivative introduces significant and unquantifiable risk of experimental failure in DAAO inhibition studies.

Head-to-Head Activity and Selectivity Data


DAAO Inhibitory Potency in Porcine and Human Enzymes

6-Chlorobenzo[d]isoxazol-3-ol (CBIO) exhibits potent, sub-micromolar inhibition of porcine kidney DAAO with an IC₅₀ of 188 nM. This value represents a 10-fold increase in potency relative to the unsubstituted benzo[d]isoxazol-3-ol scaffold (IC₅₀ = 1.88 µM) under identical assay conditions [1][2]. Furthermore, against human recombinant DAAO, CBIO demonstrates an even greater affinity with an IC₅₀ of 17.2 nM [3]. This robust and quantifiable activity profile across species orthologs is essential for reliable translation between in vitro and in vivo models.

D-amino acid oxidase Enzyme inhibition Schizophrenia

Selectivity Profile Against D-Aspartate Oxidase and hERG

Selectivity profiling reveals that CBIO exhibits weak inhibition of the structurally related enzyme D-aspartate oxidase (DASPO) with an IC₅₀ of >10 µM (10,000 nM) for both human and bovine orthologs [1][2]. This represents a >580-fold selectivity window over its potent inhibition of human DAAO (IC₅₀ = 17.2 nM). Additionally, CBIO shows negligible blockade of the human ether-à-go-go-related gene (hERG) potassium channel (IC₅₀ = 10 µM), indicating a low potential for drug-induced QT prolongation [3]. This data provides a quantitative safety and selectivity profile that is absent for untested analogues.

Selectivity D-aspartate oxidase Cardiotoxicity

In Vivo Enhancement of Brain D-Serine Levels

In a rat pharmacokinetic model, oral co-administration of CBIO (30 mg/kg, p.o.) with D-serine (30 mg/kg, p.o.) resulted in a 2.4-fold enhancement of brain D-serine levels relative to D-serine administration alone . Specifically, brain D-serine levels increased by 60% above basal levels with CBIO co-treatment, compared to a mere 25% increase with D-serine alone. This demonstrates a tangible and quantifiable pharmacodynamic effect of CBIO on central nervous system D-serine bioavailability, which is the primary therapeutic target for DAAO inhibition in schizophrenia research.

In vivo pharmacology D-serine Pharmacokinetics

Analgesic Potency in Formalin-Induced Pain Model

In a rat model of formalin-induced tonic pain, intrathecal administration of CBIO prevented 50% of pain at a dose of 0.06 µg, which is approximately 5-fold the potency of morphine on a microgram basis [1]. The compound exhibited an ED₅₀ of 60 ng for preventive analgesia and 170 ng for reversing established pain, with a maximum effect (Eₘₐₓ) of 67% inhibition of the late-phase tonic pain response [1]. This represents a highly potent antinociceptive effect mediated specifically through spinal DAAO inhibition, distinguishing CBIO from traditional opioid analgesics.

Analgesia Formalin test Pain research

Validated Applications of 6-Chlorobenzo[d]isoxazol-3-ol


DAAO Inhibition Assays with Validated Potency

Utilize 6-Chlorobenzo[d]isoxazol-3-ol as a positive control inhibitor in DAAO enzymatic assays. Its well-characterized IC₅₀ values of 188 nM (porcine) and 17.2 nM (human recombinant) provide a reliable benchmark for assay validation and for benchmarking novel DAAO inhibitors [1][2]. The 10-fold increased potency over unsubstituted benzo[d]isoxazol-3-ol ensures that observed inhibition is robust and attributable to specific DAAO blockade.

Selective Modulation of D-Serine in CNS Research

For studies investigating the role of D-serine in NMDA receptor function and schizophrenia models, co-administration of CBIO with D-serine is quantitatively validated to enhance brain D-serine levels by 2.4-fold compared to D-serine alone . This application is specifically supported by in vivo rat data demonstrating a 60% vs. 25% increase above basal brain D-serine levels with and without CBIO, respectively.

Mechanistic Studies of DAAO-Mediated Spinal Pain

6-Chlorobenzo[d]isoxazol-3-ol serves as a high-potency tool for investigating DAAO's role in tonic pain. Intrathecal administration at microgram doses (ED₅₀ = 0.06 µg) provides a 5-fold greater analgesic effect than morphine in the formalin-induced pain model [3]. This application is validated for both preventive and reversal paradigms in rodent models, with a maximal 67% inhibition of late-phase tonic pain.

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